Ranolazine - 95635-55-5

Ranolazine

Catalog Number: EVT-460990
CAS Number: 95635-55-5
Molecular Formula: C24H33N3O4
Molecular Weight: 427.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ranolazine is a piperazine derivative classified as an anti-ischemic agent. [] It has been primarily used in research to study its potential for treating angina pectoris and other cardiovascular conditions. [] Ranolazine is known for its unique mechanism of action, which involves modulating myocardial energy metabolism and inhibiting the late sodium current in cardiac cells. [] This allows it to exert anti-ischemic effects without significantly impacting heart rate or blood pressure. []

O-Desmethyl-Ranolazine

Compound Description: O-Desmethyl-Ranolazine is the major metabolite of Ranolazine. [] It is formed through the metabolism of Ranolazine by cytochrome P450 enzymes, primarily CYP3A4. While the pharmacological activity of O-Desmethyl-Ranolazine is not fully elucidated, it is suggested to have some contribution to the overall effects of Ranolazine. []

Relevance: O-Desmethyl-Ranolazine is structurally similar to Ranolazine, differing only by the absence of a methyl group. [] This structural similarity suggests potential overlapping pharmacological activities. Further research is needed to fully understand the individual contribution of O-Desmethyl-Ranolazine to the therapeutic and potential adverse effects observed with Ranolazine administration.

Metoprolol

Compound Description: Metoprolol is a cardioselective β1-adrenergic blocking agent used for various cardiovascular conditions like angina pectoris, hypertension, and heart failure. [] It exerts its therapeutic effects by selectively blocking β1-adrenergic receptors in the heart, reducing heart rate and myocardial contractility.

Relevance: Metoprolol is often co-administered with Ranolazine for the treatment of chronic angina. [, ] Although structurally distinct, both drugs target different aspects of myocardial ischemia. While Ranolazine primarily acts as a late sodium current inhibitor, Metoprolol reduces myocardial oxygen demand by lowering heart rate and contractility, providing a synergistic therapeutic effect in angina management.

Amiodarone

Compound Description: Amiodarone is a potent antiarrhythmic drug with a complex mechanism of action, affecting multiple ion channels, including sodium, potassium, and calcium channels. [] It is utilized for managing various atrial and ventricular arrhythmias, including atrial fibrillation.

Relevance: While both Ranolazine and Amiodarone exhibit antiarrhythmic properties, they differ in their primary mechanisms of action and clinical indications. Ranolazine primarily targets late sodium current and is investigated for its potential in preventing atrial fibrillation, particularly after coronary artery bypass grafting surgery. [, , ] In contrast, Amiodarone, a broader-spectrum antiarrhythmic, is employed for various arrhythmias, including atrial fibrillation, and is often used as a standard treatment option in clinical trials investigating the antiarrhythmic potential of Ranolazine. [, ]

Dronedarone

Compound Description: Dronedarone is another antiarrhythmic drug that shares structural similarities with Amiodarone but possesses a different pharmacokinetic profile. [] Like Amiodarone, it affects multiple ion channels, including potassium channels, to suppress abnormal heart rhythms.

Quercetin

Compound Description: Quercetin is a flavonoid, a type of plant pigment with antioxidant properties, found in various fruits, vegetables, and beverages. It has been studied for its potential health benefits, including anti-inflammatory and anti-cancer effects. []

Source and Classification

Ranolazine was first approved by the U.S. Food and Drug Administration in 2006 and is marketed under the brand name Ranexa. It belongs to the class of drugs known as antianginals, which are used to alleviate chest pain associated with heart disease. This compound is classified as a metabolic modulator, as it alters cardiac metabolism, thereby enhancing myocardial efficiency.

Synthesis Analysis

Methods and Technical Details

Ranolazine can be synthesized through several methods, with the most notable being:

  1. Condensation Reaction: The primary method involves condensing N-(2,6-dimethylphenyl)-1-piperazinylacetamide with a halogenated compound, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide. This reaction typically occurs in an alkaline environment using solvents like methanol or ethanol under reflux conditions for several hours .
  2. All Water Chemistry: A novel approach employs "all water chemistry," which utilizes water as a solvent to promote reactions without organic solvents. This method has shown promising yields (up to 77%) and minimizes impurities commonly associated with traditional synthesis methods .
  3. Improved Industrial Processes: Recent patents describe processes that eliminate the need for column chromatography and multiple crystallization steps, resulting in higher purity and yield (greater than 99%) .

Technical Details

The synthesis typically involves:

  • Amidation: The reaction of amines with acyl chlorides or anhydrides.
  • N-Monoalkylation: Selective alkylation of piperazine derivatives.
  • Reflux Conditions: Maintaining elevated temperatures to drive reactions to completion.
Chemical Reactions Analysis

Reactions and Technical Details

Ranolazine undergoes several chemical reactions during its synthesis:

  • Condensation Reactions: Involves the formation of amide bonds between amines and acyl compounds.
  • N-Alkylation Reactions: These reactions are crucial for introducing alkyl groups onto the piperazine moiety.
  • Purification Steps: Post-synthesis purification may involve extraction, crystallization, or chromatography to isolate high-purity ranolazine.
Mechanism of Action

Ranolazine's mechanism of action primarily involves:

  • Inhibition of Late Sodium Current: It reduces sodium influx into cardiac cells during ischemia, which decreases intracellular calcium overload.
  • Metabolic Modulation: By shifting cardiac energy metabolism from fatty acid oxidation to glucose oxidation, ranolazine improves myocardial efficiency and reduces oxygen demand.

These actions contribute to its efficacy in treating angina by enhancing blood flow and reducing the workload on the heart.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in methanol and ethanol; slightly soluble in water.
  • Melting Point: Approximately 133–135 °C.

Chemical Properties

  • pH Stability: Ranolazine is stable across a range of pH levels but is best stored at neutral pH.
  • Chemical Stability: It shows good stability under normal storage conditions but should be protected from light.
Applications

Scientific Uses

Ranolazine is primarily used in clinical settings for:

  • Angina Treatment: It is effective for patients who have not responded adequately to other antianginal medications.
  • Research Applications: Studies are ongoing regarding its potential benefits for other cardiovascular conditions, such as heart failure and arrhythmias.
Mechanistic Foundations of Ranolazine’s Pharmacological Activity

Molecular Targets and Mechanisms of Action

Inhibition of Late Sodium Current (INa,late) in Cardiac Myocytes

Ranolazine exerts its primary anti-ischemic and antiarrhythmic effects through selective inhibition of the late sodium current (INa,late), a persistent influx of sodium ions during the cardiac action potential plateau. Under physiological conditions, INa,late represents <1% of the peak transient sodium current (INa,peak). However, pathological states such as myocardial ischemia, heart failure, or inherited long QT syndrome type 3 (LQT-3) amplify INa,late by 3- to 10-fold due to impaired sodium channel inactivation [1] [5]. This augmentation prolongs action potential duration (APD), promotes intracellular sodium ([Na⁺]i) overload, and disrupts electrical stability.

Ranolazine binds to the local anesthetic receptor site in the inner pore of the cardiac voltage-gated sodium channel (NaV1.5), with preferential affinity for the inactivated state. Cryogenic electron microscopy (cryo-EM) studies reveal that ranolazine’s dimethylbenzyl ring forms a π-π interaction with phenylalanine 1760 (F1760) in domain IV-S6, while its methoxyphenoxyl group engages phenylalanine 403 (F403) in domain I-S6 [3]. This dual-domain binding stabilizes fast inactivation and reduces the probability of late channel reopenings. The half-maximal inhibitory concentration (IC₅₀) for INa,late blockade (5–15 μM) is significantly lower than for INa,peak (50–300 μM), demonstrating a 10- to 40-fold selectivity [1] [6]. Consequently, ranolazine shortens pathologically prolonged APD by 20–30% in LQT-3 models and suppresses early afterdepolarizations (EADs) during hypoxia without altering peak depolarization [5] [9].

Table 1: Electrophysiological Effects of Ranolazine on Sodium Currents

ParameterINa,late BlockadeINa,peak BlockadeSelectivity Ratio (INa,peak/INa,late)
IC₅₀ (μM)5–1550–30010- to 40-fold
Binding SiteNaV1.5 inner pore (F1760, F403)NaV1.5 inner pore-
Use DependenceMarkedModerate-
Pathological ContextIschemia, LQT-3, heart failureMinimal effect-

Modulation of Calcium Homeostasis via Na⁺/Ca²⁺ Exchanger Dynamics

Inhibition of INa,late by ranolazine indirectly normalizes intracellular calcium ([Ca²⁺]i) handling by attenuating reverse-mode sodium-calcium exchanger (NCX) activity. Pathological INa,late elevation increases [Na⁺]i by 30–50%, which reverses the electrochemical gradient driving NCX. Instead of extruding one Ca²⁺ ion for three Na⁺ ions (forward mode), NCX imports one Ca²⁺ ion while exporting three Na⁺ ions (reverse mode) [2] [4]. This results in diastolic calcium overload, impaired relaxation, and elevated diastolic tension—key contributors to ischemic contracture and arrhythmogenesis.

Ranolazine (at therapeutic concentrations of 2–8 μM) reduces [Na⁺]i by 40–60% in ventricular myocytes during hypoxia or oxidative stress. This re-establishes the transmembrane sodium gradient, favoring NCX forward mode and restoring diastolic [Ca²⁺]i to baseline. Experimental data show ranolazine attenuates hypoxia-augmented reverse NCX current by 65% and prevents calcium-triggered arrhythmias [5] [9]. Improved calcium clearance enhances ventricular compliance, reduces wall tension, and increases subendocardial blood flow by alleviating microvascular compression [4] [6].

Interaction with Potassium Channels: IKr and Repolarization Effects

Beyond sodium channel modulation, ranolazine inhibits the rapid delayed rectifier potassium current (IKr) encoded by the human ether-à-go-go-related gene (hERG). This blockade occurs at higher concentrations (IC₅₀ ≈ 12–20 μM) than those required for INa,late inhibition and exhibits mild use dependence [2] [6]. IKr suppression prolongs ventricular repolarization, manifesting as a dose-dependent QT interval lengthening of 2–6 milliseconds in clinical studies.

However, ranolazine’s IKr blockade differs fundamentally from pure class III antiarrhythmics:

  • Fast Unbinding Kinetics: Ranolazine dissociates rapidly from hERG channels during diastole, minimizing accumulation of block at physiological heart rates [6].
  • Concurrent INa,late Inhibition: Action potential shortening via INa,late blockade counterbalances IKr-mediated prolongation, reducing net repolarization heterogeneity [2].
  • No Torsadogenicity: Unlike selective IKr blockers (e.g., dofetilide), ranolazine does not increase transmural dispersion of repolarization (TDR) or provoke early afterdepolarizations in preclinical models [7].

Thus, the mild QT prolongation induced by ranolazine is considered a biomarker of exposure rather than a proarrhythmic liability.

Metabolic Modulation: Shift from Fatty Acid to Glucose Oxidation

Ranolazine partially inhibits mitochondrial long-chain 3-ketoacyl coenzyme A thiolase (LC3-KAT), a pivotal enzyme in β-oxidation of fatty acids [4] [6]. During ischemia, fatty acid metabolism generates 20–25% less ATP per oxygen molecule than glucose oxidation. Excessive fatty acid utilization also suppresses pyruvate dehydrogenase (PDH), further limiting glucose-derived ATP production.

By reducing fatty acid oxidation, ranolazine:

  • Activates PDH: Increases glucose oxidation rates by 30–50% in ischemic myocardium [4].
  • Improves Oxygen Efficiency: Yields 10–15% more ATP per unit oxygen consumed, alleviating energy starvation [8].
  • Reduces Proton Production: Diminishes H⁺ accumulation from uncoupled glycolysis, thereby attenuating intracellular acidosis and Na⁺/H⁺ exchanger activation [6].

This metabolic shift complements ranolazine’s ion channel effects by optimizing energy substrate utilization under hypoxic conditions.

Table 2: Metabolic Effects of Ranolazine in Ischemic Myocardium

ParameterBaseline (Ischemia)Ranolazine TreatmentChange (%)
Fatty Acid Oxidation80–90% of ATP production50–60%↓ 30–40%
Glucose Oxidation10–20% of ATP production40–50%↑ 100–150%
ATP Yield per O₂ MoleculeLowHigh↑ 10–15%
Lactate ProductionElevatedReduced↓ 25–35%

Structural-Activity Relationships of Ranolazine Derivatives

Ranolazine’s chemical structure is N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazine acetamide. Its pharmacological profile is defined by three domains:

  • Piperazine Acetamide Core: Essential for NaV1.5 binding. Substitution with bulkier groups (e.g., cyclopropyl) reduces INa,late blockade potency by >10-fold [3] [8].
  • Dimethoxyphenoxy Group: Governs metabolic modulation. Removal of methoxy groups abolishes LC3-KAT inhibition without affecting sodium channel binding [6].
  • Hydrophobic Linker: Optimal length is a 3-carbon chain. Shortening to 2 carbons diminishes use-dependent block of INa,late [3].

Derivatives modified at the phenylacetamide terminus (e.g., halogenation) exhibit enhanced IKr blockade, correlating with QT prolongation risk. Conversely, analogs with constrained methoxyphenoxy moieties retain INa,late selectivity but lose metabolic activity, confirming distinct structural determinants for ion channel versus metabolic effects [3] [8]. Cryo-EM analyses further demonstrate that ranolazine’s binding to F1760 and F403 induces a π-helix conformation in domain IV-S6, which allosterically modulates channel inactivation gating—a feature absent in classical local anesthetics [3].

Properties

CAS Number

95635-55-5

Product Name

Ranolazine

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide

Molecular Formula

C24H33N3O4

Molecular Weight

427.5 g/mol

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)

InChI Key

XKLMZUWKNUAPSZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Solubility

1 mg/ml
Soluble in dichloromethane, methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, acetone; slightly soluble in ethyl acetate, isopropanol, toluene, ethyl ether; very slightly soluble in water
1.10e-01 g/L

Synonyms

43285, RS
Dihydrochloride, Ranolazine
HCl, Ranolazine
Hydrochloride, Ranolazine
N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide
Ranexa
ranolazine
Ranolazine Dihydrochloride
Ranolazine HCl
Ranolazine Hydrochloride
renolazine
RS 43285
RS 43285 193
RS 43285-193
RS 43285193
RS-43285
RS43285

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.